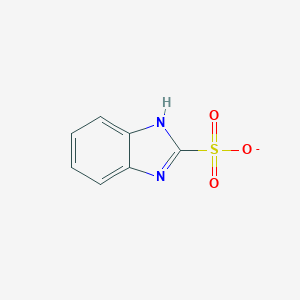
1H-benzimidazole-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-benzimidazole-2-sulfonate is a chemical compound that has gained significant attention in scientific research due to its diverse applications. The compound is a heterocyclic aromatic organic compound that contains both nitrogen and sulfur atoms in its structure. The compound is also known as omeprazole, which is a proton pump inhibitor used in the treatment of gastric acid-related disorders. However, in
作用机制
The mechanism of action of 1H-benzimidazole-2-sulfonate is not fully understood. However, studies have shown that the compound targets various cellular pathways, including the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. The compound has also been found to inhibit the expression of various proteins involved in cancer cell proliferation, such as cyclin D1 and c-Myc.
Biochemical and Physiological Effects
1H-benzimidazole-2-sulfonate has been found to have several biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause oxidative stress and damage to cellular components. The compound has also been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative damage. In addition, 1H-benzimidazole-2-sulfonate has been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS.
实验室实验的优点和局限性
1H-benzimidazole-2-sulfonate has several advantages for lab experiments. The compound is readily available and can be synthesized using simple methods. The compound is also stable and can be stored for long periods without degradation. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in experiments. The compound also has a low bioavailability, which can limit its effectiveness in vivo.
未来方向
1H-benzimidazole-2-sulfonate has several potential future directions for scientific research. The compound can be further studied for its anticancer properties, and its mechanism of action can be elucidated. The compound can also be modified to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. In addition, the compound can be studied for its potential use in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion
1H-benzimidazole-2-sulfonate is a versatile compound that has gained significant attention in scientific research due to its diverse applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound can be synthesized using simple methods and has several advantages for lab experiments. However, the compound has some limitations, such as its low solubility in water and low bioavailability. 1H-benzimidazole-2-sulfonate has several potential future directions for scientific research, and its applications can be further explored to develop new treatments for various diseases.
合成方法
1H-benzimidazole-2-sulfonate can be synthesized through various methods, including the reaction of o-phenylenediamine with sulfuric acid and sodium nitrite. The reaction results in the formation of an intermediate compound, which is then reacted with sodium hydroxide to yield 1H-benzimidazole-2-sulfonate. The synthesis of 1H-benzimidazole-2-sulfonate can also be achieved through other methods, such as the reaction of o-nitroaniline with sulfuric acid and reduction of the intermediate compound with zinc dust.
科学研究应用
1H-benzimidazole-2-sulfonate has been extensively studied for its various scientific research applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that 1H-benzimidazole-2-sulfonate inhibits the growth and proliferation of cancer cells in vitro and in vivo. The compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that eliminates damaged or abnormal cells from the body.
属性
分子式 |
C7H5N2O3S- |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
1H-benzimidazole-2-sulfonate |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)/p-1 |
InChI 键 |
GWXQTTKUYBEZBP-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)

![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)